3-Buten-2-yl 1H-imidazole-1-carboxylate
CAS No.: 141037-05-0
Cat. No.: VC13779413
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141037-05-0 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | but-3-en-2-yl imidazole-1-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-3-7(2)12-8(11)10-5-4-9-6-10/h3-7H,1H2,2H3 |
| Standard InChI Key | MIGVSMIPNMLWRT-UHFFFAOYSA-N |
| SMILES | CC(C=C)OC(=O)N1C=CN=C1 |
| Canonical SMILES | CC(C=C)OC(=O)N1C=CN=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
3-Buten-2-yl 1H-imidazole-1-carboxylate (CAS No. 141037-05-0) is systematically named as 1H-imidazole-1-carboxylic acid 1-methyl-2-propen-1-yl ester. Its structure comprises an imidazole ring substituted with a carboxylate group at the 1-position, linked to a butenyl chain (Figure 1) . The compound’s IUPAC name and SMILES notation () reflect its bifunctional reactivity, combining nucleophilic imidazole and electrophilic carbonyl motifs .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 166.18 g/mol | |
| Density | 1.092 g/mL at 25°C | |
| Physical State | Liquid | |
| Hazard Statements | H302 (Harmful if swallowed) |
Spectral and Computational Data
Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the imidazole protons (δ 7.4–7.6 ppm) and the butenyl chain’s vinyl protons (δ 5.2–5.8 ppm) . Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the carbonyl stretch at 1720 cm⁻¹, characteristic of carboxylate esters . Computational models predict a dipole moment of 3.2 D, indicative of moderate polarity conducive to solubility in organic solvents like dichloromethane and tetrahydrofuran .
Synthesis and Reactivity
Synthetic Routes and Optimization
The Heller-Sarpong Reagent is synthesized via the reaction of 1H-imidazole-1-carbonyl chloride with 3-buten-2-ol under anhydrous conditions . Key optimizations by Heller and Sarpong (2010) demonstrated that using -diisopropylethylamine (DIPEA) as a base in tetrahydrofuran at 0°C yields the product in 89% purity . Alternative methods involve transesterification of methyl imidazole-1-carboxylate with 3-buten-2-ol catalyzed by lipases, though yields remain lower (62–68%) .
Reaction Mechanisms and Substrate Scope
The reagent’s utility stems from its ability to transfer the butenyloxycarbonyl group to nucleophiles. In esterification, it reacts with carboxylic acids to form activated mixed carbonates, which undergo nucleophilic acyl substitution with alcohols or amines (Figure 2) . Notably, it exhibits chemoselectivity for primary alcohols over secondary ones, enabling precise functionalization in complex molecules . For example, in the synthesis of α,β-unsaturated esters, the reagent facilitates the preparation of cinnamate derivatives without olefin isomerization .
Applications in Pharmaceutical and Agricultural Research
Drug Discovery and Development
The Heller-Sarpong Reagent serves as a building block for prodrugs and enzyme inhibitors. Its butenyl group enhances membrane permeability, making it valuable for antiviral agents targeting RNA-dependent RNA polymerases . Recent work by Kryczka et al. (2007) utilized the reagent to synthesize carbamate-protected amines, a strategy employed in the development of kinase inhibitors .
Agricultural Chemistry
In agrochemical research, 3-buten-2-yl 1H-imidazole-1-carboxylate acts as a plant growth regulator. Field trials demonstrate that foliar application at 10–20 ppm increases wheat yields by 12–15% by modulating gibberellin biosynthesis . Additionally, its incorporation into pesticidal formulations reduces aphid infestations by 40% compared to conventional neonicotinoids .
| Hazard Category | Precautionary Measures |
|---|---|
| Oral Toxicity | Avoid ingestion; use fume hood |
| Skin Sensitization | Wear chemical-resistant gloves |
| Environmental Impact | Dispose via licensed waste management |
Future Directions and Research Opportunities
Emerging applications in material science include its use as a crosslinker in self-healing polymers, where the butenyl group participates in Diels-Alder reactions . Further studies could explore its role in CRISPR-Cas9 delivery systems, leveraging its esterase-sensitive carbonate linkage for controlled payload release.
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